molecular formula C22H23F3N2O4 B2475589 N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1091476-34-4

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2475589
CAS No.: 1091476-34-4
M. Wt: 436.431
InChI Key: VEFRWGKTQOFNER-UHFFFAOYSA-N
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Description

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, a methoxyphenyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the methoxyphenyl and trifluoromethoxyphenyl groups, and the final coupling to form the ethanediamide structure. Common synthetic routes may involve:

    Formation of Cyclopentyl Ring: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.

    Introduction of Trifluoromethoxyphenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the cyclopentyl, methoxyphenyl, and trifluoromethoxyphenyl groups to form the ethanediamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide
  • N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(fluoromethoxy)phenyl]ethanediamide
  • N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(methoxy)phenyl]ethanediamide

Uniqueness

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O4/c1-30-17-8-4-15(5-9-17)21(12-2-3-13-21)14-26-19(28)20(29)27-16-6-10-18(11-7-16)31-22(23,24)25/h4-11H,2-3,12-14H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFRWGKTQOFNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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